2-(2-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethyl)isoindoline-1,3-dione
Description
This compound is a heterocyclic hybrid featuring a 1,3-benzodioxole moiety fused to a 1,2,4-triazole ring, connected via a thioethyl (-S-CH₂-CH₂-) linker to an isoindoline-1,3-dione core.
Properties
IUPAC Name |
2-[2-[[5-(1,3-benzodioxol-5-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O4S/c30-23-18-8-4-5-9-19(18)24(31)28(23)12-13-34-25-27-26-22(29(25)17-6-2-1-3-7-17)16-10-11-20-21(14-16)33-15-32-20/h1-11,14H,12-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXUMBWOXRRYGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(N3C4=CC=CC=C4)SCCN5C(=O)C6=CC=CC=C6C5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that many related compounds containing the methylenedioxyphenyl group are bioactive. These compounds are found in pesticides and pharmaceuticals, suggesting a broad range of potential targets.
Mode of Action
Derivatives of 1,3-diazole, a component of the compound, show various biological activities. This suggests that the compound might interact with its targets in a way that modulates these activities.
Biochemical Pathways
Given the broad range of biological activities associated with 1,3-diazole derivatives, it’s likely that multiple pathways could be affected.
Result of Action
The compound’s structure and the known activities of similar compounds suggest it could have a range of effects, potentially including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Biological Activity
The compound 2-(2-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethyl)isoindoline-1,3-dione is a complex organic molecule belonging to the class of triazole derivatives. Its structural features suggest significant potential for various biological activities, particularly in the fields of oncology and infectious diseases. This article provides a detailed overview of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 398.46 g/mol . The compound exhibits moderate solubility in organic solvents such as ethanol and dimethyl sulfoxide (DMSO), which facilitates its use in biological assays.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Triazole Ring : The initial reaction involves the condensation of appropriate thioketones with hydrazines to form the triazole structure.
- Functionalization : Subsequent reactions introduce the benzo[d][1,3]dioxole moiety and isoindoline-1,3-dione framework.
- Purification : The final product is purified using recrystallization techniques.
Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure.
Anticancer Properties
Triazole derivatives are known for their anticancer activities due to their ability to inhibit various enzymes involved in cancer cell proliferation. The specific compound under discussion has shown promising results in several studies:
- In vitro Studies : Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a related triazole derivative demonstrated GI50 values below 10 nM against multiple human cancer cell lines including MDA-MB-435 and A498 .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : Triazoles can inhibit key enzymes involved in cancer progression and survival pathways.
- Cell Cycle Arrest : Studies have shown that certain triazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .
Case Studies
Several studies have evaluated the biological activity of triazole derivatives similar to this compound:
| Study | Cell Line | GI50 Value (nM) | Mechanism |
|---|---|---|---|
| Study 1 | MDA-MB-435 | <10 | Enzyme inhibition |
| Study 2 | A498 | <10 | Cell cycle arrest |
| Study 3 | HCT116 | 6.2 | Cytotoxicity against colon carcinoma |
These findings underscore the potential for further development of this compound as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound’s uniqueness lies in its triazole-thioethyl-isoindolinedione architecture. Below is a comparative analysis with analogous molecules:
Key Observations :
- Heterocyclic Core : The target compound’s 1,2,4-triazole contrasts with thiazoles () and thiadiazoles (), which may alter electron distribution and binding affinity .
- Substituents : The benzo[d][1,3]dioxole group in the target compound could enhance lipophilicity and membrane permeability compared to fluorophenyl () or bromophenyl () groups .
- Linkers : The thioethyl linker may confer flexibility and redox stability, contrasting with rigid acetamide () or direct bonds () .
Yield and Purity :
Comparative Efficacy :
- ’s compound 9c showed strong docking affinity for α-glucosidase (yellow vs. purple/cyan/red poses), hinting that the target compound’s triazole core might enhance enzyme inhibition .
- Thiadiazole-quinoxaline derivatives () exhibit antitumor activity via DNA intercalation, a mechanism less likely for the target compound due to its bulky isoindolinedione group .
Q & A
Q. How to validate the compound’s stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
